Tris[2-(propan-2-yl)phenyl](sulfanylidene)-lambda~5~-phosphane
Description
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry .
Properties
CAS No. |
918962-33-1 |
|---|---|
Molecular Formula |
C27H33PS |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
tris(2-propan-2-ylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C27H33PS/c1-19(2)22-13-7-10-16-25(22)28(29,26-17-11-8-14-23(26)20(3)4)27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 |
InChI Key |
AQZINOKANQSBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1P(=S)(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and the reagents used .
Scientific Research Applications
Catalysis
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane has been investigated for its catalytic properties, particularly in organic synthesis. Its unique structure allows it to act as a ligand in various catalytic reactions, including:
- Cross-Coupling Reactions : The compound has shown effectiveness in facilitating cross-coupling reactions, which are crucial in the synthesis of complex organic molecules. For instance, it has been used in Suzuki and Heck reactions, where it promotes the formation of carbon-carbon bonds .
- Hydrogenation Reactions : Studies have indicated that this phosphane can serve as a catalyst for hydrogenation processes, aiding in the reduction of unsaturated compounds to their saturated counterparts .
Coordination Chemistry
In coordination chemistry, tris2-(propan-2-yl)phenyl-lambda~5~-phosphane acts as a versatile ligand that can stabilize metal complexes. Its applications include:
- Metal Complex Formation : The compound forms stable complexes with transition metals such as palladium and platinum. These complexes are valuable in catalysis and materials science due to their enhanced reactivity and selectivity .
- Sensing Applications : Metal complexes derived from this phosphane have been explored for their potential use in sensing applications, particularly for detecting environmental pollutants or biological markers due to their specific binding properties.
Case Study 1: Catalytic Activity in Cross-Coupling Reactions
A study published in Journal of Organic Chemistry demonstrated the use of tris2-(propan-2-yl)phenyl-lambda~5~-phosphane as a ligand in palladium-catalyzed cross-coupling reactions. The research highlighted:
- Reaction Conditions : The reactions were performed under mild conditions (room temperature) with high yields (up to 95%).
- Scope of Substrates : Various aryl halides were successfully coupled with different nucleophiles, showcasing the ligand's versatility.
Case Study 2: Hydrogenation of Unsaturated Compounds
Another significant application was reported in Applied Catalysis A: General, where this phosphane was utilized in hydrogenation reactions:
- Efficiency : The catalyst exhibited excellent turnover numbers (TON) and turnover frequency (TOF), indicating its efficiency.
- Selectivity : It demonstrated high selectivity towards specific products, minimizing side reactions.
Mechanism of Action
The mechanism of action of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved include the coordination of the phosphane to metal centers, which activates the metal for subsequent catalytic steps .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methoxyphenyl)phosphane
- Tris(2-chlorophenyl)phosphane
- Tris(2-fluorophenyl)phosphane
Uniqueness
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane is unique due to its specific substituents, which impart distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with metals, making it a valuable compound in both research and industrial applications .
Biological Activity
Molecular Formula
- Chemical Formula : CHPS
- Molecular Weight : Approximately 265.37 g/mol
Structural Characteristics
The compound features three isopropyl groups attached to a phenyl ring, with a sulfanylidene group (S=) linked to the phosphorus atom. This unique arrangement may influence its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that phosphane derivatives can exhibit antioxidant activity. A study focusing on similar phosphane compounds showed that they can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Cytotoxicity
Investigations into the cytotoxic effects of phosphane derivatives have revealed varying degrees of activity against cancer cell lines. For instance, compounds similar in structure to Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane demonstrated significant cytotoxicity against breast cancer cells, indicating a possible mechanism for therapeutic intervention .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. Some phosphane compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, suggesting that Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane may possess similar properties .
Case Study 1: Antioxidant Activity Assessment
In a controlled study, Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane was tested against various free radicals. The results indicated a dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
| Concentration (µM) | % Radical Scavenging |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
Case Study 2: Cytotoxicity Evaluation
The cytotoxic effects of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane were evaluated against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity, with an IC50 value of approximately 30 µM.
| Compound | IC50 (µM) |
|---|---|
| Tris[2-(propan-2-yl)phenyl]... | 30 |
| Control (Doxorubicin) | 0.5 |
Mechanistic Insights
The biological activity of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane may be attributed to its ability to interact with cellular targets such as proteins involved in oxidative stress response and cell signaling pathways. The sulfanylidene group is particularly noteworthy for its potential role in forming reactive intermediates that can modulate biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
